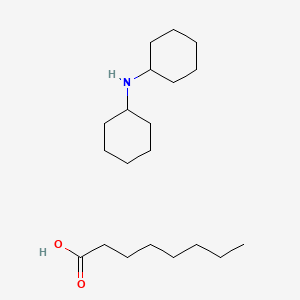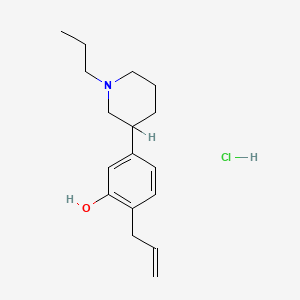
2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride is a chemical compound with the molecular formula C17H25NO. It is a derivative of phenol, characterized by the presence of a propenyl group and a piperidinyl group. This compound is utilized in various scientific research fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride typically involves the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or ethers.
科学研究应用
2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-(2-Propenyl)-3-(1-propyl-3-piperidinyl)phenol
- 2-(2-Propenyl)-4-(1-propyl-3-piperidinyl)phenol
Uniqueness
2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
126088-61-7 |
|---|---|
分子式 |
C17H26ClNO |
分子量 |
295.8 g/mol |
IUPAC 名称 |
2-prop-2-enyl-5-(1-propylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-6-14-8-9-15(12-17(14)19)16-7-5-11-18(13-16)10-4-2;/h3,8-9,12,16,19H,1,4-7,10-11,13H2,2H3;1H |
InChI 键 |
CEZVXDHYHZJOPS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)CC=C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
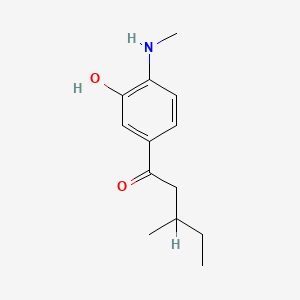
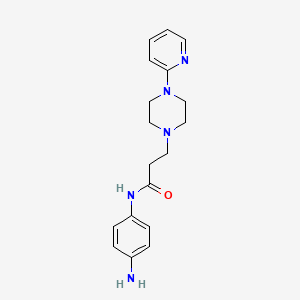



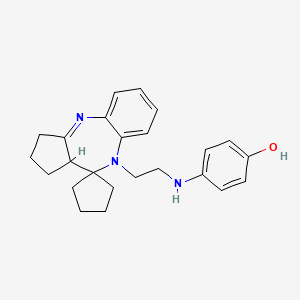
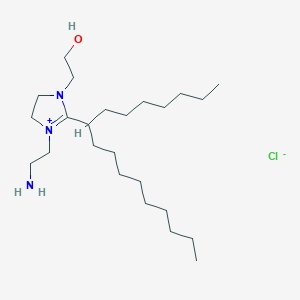
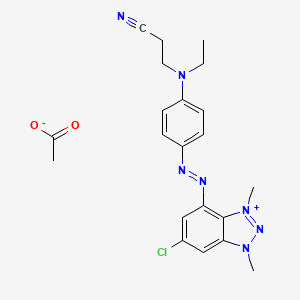
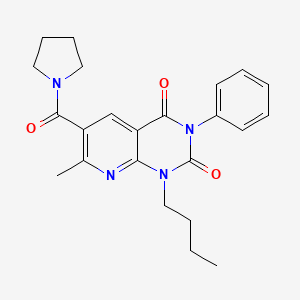
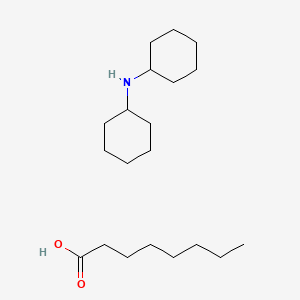
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

